![molecular formula C15H18N2O3 B5756891 N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide](/img/structure/B5756891.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide, commonly known as CYT387, is a small molecule inhibitor that has gained attention in recent years for its potential therapeutic applications. It was first synthesized in 2008 by scientists at the pharmaceutical company Cytopia, now known as CTI BioPharma.
Wirkmechanismus
CYT387 exerts its pharmacological effects by selectively inhibiting the activity of JAK1/2. This leads to a reduction in the production of pro-inflammatory cytokines and the proliferation of hematopoietic cells. By modulating these pathways, CYT387 has the potential to restore immune homeostasis and improve disease outcomes.
Biochemical and Physiological Effects:
CYT387 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been demonstrated to reduce the number of circulating inflammatory cells, including neutrophils and monocytes, in animal models of inflammation. Additionally, CYT387 has been shown to inhibit the growth of hematopoietic cells in vitro and in vivo, suggesting its potential as a treatment for MPNs and other hematological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CYT387 as a research tool is its selectivity for JAK1/2. This allows for the specific modulation of these pathways without affecting other signaling pathways. However, like all small molecule inhibitors, CYT387 has some limitations. It may have off-target effects, and its efficacy may vary depending on the specific cell type or disease model being studied.
Zukünftige Richtungen
There are several potential future directions for research on CYT387. One area of interest is the development of combination therapies that incorporate CYT387 with other agents, such as chemotherapy or immunotherapy. Additionally, there is ongoing research into the use of CYT387 in other disease models, including autoimmune disorders and solid tumors. Finally, there is a need for further investigation into the long-term safety and efficacy of CYT387 in clinical trials.
Synthesemethoden
The synthesis of CYT387 involves a multi-step process that begins with the reaction of 2-nitrobenzaldehyde with cyclohexene in the presence of a Lewis acid catalyst. The resulting product is then reacted with ethylamine to form the desired compound, CYT387.
Wissenschaftliche Forschungsanwendungen
CYT387 has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to inhibit the activity of Janus kinase 1 and 2 (JAK1/2), which play a critical role in the signaling pathways that regulate immune cell function and hematopoiesis. As a result, CYT387 has been investigated as a potential treatment for various hematological disorders, including myeloproliferative neoplasms (MPNs) and lymphoma.
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-15(13-8-4-5-9-14(13)17(19)20)16-11-10-12-6-2-1-3-7-12/h4-6,8-9H,1-3,7,10-11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRZRWQXBBUJEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-nitrobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.